Product packaging for 4-Acetyl-3-aminobenzoic acid(Cat. No.:)

4-Acetyl-3-aminobenzoic acid

Cat. No.: B13673506
M. Wt: 179.17 g/mol
InChI Key: UXEPZRBQURUUBM-UHFFFAOYSA-N
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Description

4-Acetyl-3-aminobenzoic Acid is a benzoic acid derivative that serves as a valuable building block in organic synthesis and pharmaceutical research. Compounds with the aminobenzoic acid scaffold are extensively used in the chemical industry as starting materials for the preparation of various bioactive molecules . They are key components in the development of novel compounds with potential medicinal applications, including those with antimicrobial, anticancer, and anti-Alzheimer's properties . As a multifunctional molecule containing both amino and carboxyl groups, it offers versatile reactivity for further chemical modifications, making it a useful intermediate for researchers in crystal engineering and materials science . This compound is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B13673506 4-Acetyl-3-aminobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-acetyl-3-aminobenzoic acid

InChI

InChI=1S/C9H9NO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4H,10H2,1H3,(H,12,13)

InChI Key

UXEPZRBQURUUBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)O)N

Origin of Product

United States

Synthesis of 4 Acetylbenzoic Acid

This intermediate is typically prepared by the oxidation of 4-methylacetophenone.

Oxidation with Potassium Permanganate: A widely used method involves the oxidation of the methyl group of 4-methylacetophenone using a strong oxidizing agent like potassium permanganate (KMnO₄) chemicalbook.comnbinno.com. The reaction is often conducted in water, and the temperature is carefully controlled between 48-55°C nbinno.comgoogle.com. After the reaction, the crude 4-acetylbenzoic acid is isolated. For purification, the crude product can be refluxed in anhydrous acetic acid, followed by hot filtration and crystallization google.com.

Photochemical Oxidation: An alternative, more specialized method involves the reaction of 4-acetyltoluene with carbon tetrabromide and oxygen in acetonitrile solvent chemicalbook.com. The reaction is promoted by UV irradiation at room temperature and can achieve high yields chemicalbook.com. Isolation involves solvent evaporation, washing with sodium hydroxide solution, and extraction with ethyl acetate after acidification chemicalbook.com.

Synthesis of 4 Acetyl 3 Nitrobenzoic Acid

This key intermediate is synthesized via the electrophilic nitration of 4-acetylbenzoic acid. The directing effects of the substituents on the aromatic ring are crucial in this step. Both the acetyl group (-COCH₃) and the carboxylic acid group (-COOH) are meta-directing deactivators. Therefore, when they are in a para-relationship on the benzene (B151609) ring, they both direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to them, which is the 3-position (and the equivalent 5-position).

This reaction is typically carried out using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). While specific conditions for 4-acetylbenzoic acid are not widely published, conditions for analogous nitrations of substituted benzoic acids provide a reliable guide. For example, the nitration of 4-acetamidobenzoic acid is successfully performed using a mixed acid solution while maintaining the temperature between 0°C and 12°C to control the reaction and prevent side product formation google.com. The product, 4-acetyl-3-nitrobenzoic acid, precipitates as a solid upon completion of the reaction or after drowning the reaction mass in ice water google.com.

Chemical Reactivity and Transformation Mechanisms of 4 Acetyl 3 Aminobenzoic Acid

4-Acetyl-3-aminobenzoic acid is a multifunctional molecule featuring a carboxyl group, an amino group, and an acetyl group attached to a benzene (B151609) ring. This arrangement of functional groups allows for a diverse range of chemical transformations at each site, enabling its use as a versatile building block in organic synthesis. The reactivity of each functional group can be influenced by the electronic effects of the others, leading to specific and controlled chemical modifications.

Derivatization Strategies and Analogue Synthesis Based on 4 Acetyl 3 Aminobenzoic Acid

Synthesis of N-Substituted Derivatives

The amino group in 4-acetyl-3-aminobenzoic acid is a primary site for derivatization, allowing for the introduction of a wide range of substituents and the construction of novel heterocyclic systems.

Amides and Carbazole Derivatives

The nucleophilic nature of the amino group readily allows for the formation of amide bonds through acylation reactions. Treatment of this compound with various acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the liberated acid, can yield a library of N-acyl derivatives. These reactions are typically high-yielding and can be performed under mild conditions. The general scheme for the N-acylation of this compound is depicted below:

Scheme 1: General Synthesis of N-Acyl-4-acetyl-3-aminobenzoic Acid Derivatives

A variety of acyl groups can be introduced, leading to a diverse set of amide derivatives. Some representative examples are provided in the table below.

Acylating AgentR GroupProduct Name
Acetyl chloride-CH₃4-Acetyl-3-(acetylamino)benzoic acid
Benzoyl chloride-C₆H₅4-Acetyl-3-(benzoylamino)benzoic acid
Cyclopropanecarbonyl chloride-c-C₃H₅4-Acetyl-3-(cyclopropanecarboxamido)benzoic acid

Furthermore, the bifunctional nature of this compound derivatives can be exploited for the synthesis of more complex structures, such as carbazoles. While direct carbazole formation from this compound is not a standard reaction, derivatization of the amino group to introduce a suitable second aryl ring, followed by an intramolecular cyclization, is a plausible strategy. For instance, a Buchwald-Hartwig or Ullmann-type coupling with a di-ortho-substituted aryl halide could be employed to form a diarylamine intermediate, which could then undergo a palladium-catalyzed or photochemical cyclization to afford the corresponding carbazole derivative.

Heterocyclic Ring Formation Incorporating the Amine

The amino group, in conjunction with the adjacent acetyl or carboxylic acid functionalities, provides a platform for the synthesis of various heterocyclic rings. For instance, condensation of the amino group with a 1,3-dicarbonyl compound could lead to the formation of a seven-membered benzodiazepine ring system.

A particularly relevant class of heterocycles that can be synthesized are quinazolines and their derivatives. The reaction of an anthranilic acid derivative with a source of carbon and nitrogen is a common method for quinazoline synthesis. In the case of this compound, the amino and carboxylic acid groups can participate in a cyclocondensation reaction with a suitable one-carbon synthon, such as formamide or an orthoester, to yield a quinazolinone ring system. The acetyl group would remain as a substituent on the benzo ring of the quinazolinone.

Scheme 2: Plausible Synthesis of a Quinazolinone Derivative

Similarly, the formation of benzoxazines is another possibility. Reaction of the amino group with an aldehyde or ketone, followed by intramolecular cyclization involving the ortho-acetyl group (or a derivative thereof), could lead to the formation of a 1,4-benzoxazine ring. Alternatively, if the acetyl group is first reduced to an alcohol, this could then participate in a cyclization with the amino group and a carbonyl compound to form a 1,3-benzoxazine.

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid functionality of this compound is another key site for derivatization, allowing for the formation of esters, thioesters, acid halides, and anhydrides.

Esters and Thioesters

Esterification of the carboxylic acid can be readily achieved through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid), is a common and effective method. Alternatively, reaction with an alkyl halide under basic conditions (e.g., using sodium bicarbonate or cesium carbonate) can also yield the corresponding ester.

Table 1: Representative Ester Derivatives of this compound

AlcoholCatalystProduct Name
MethanolH₂SO₄Methyl 4-acetyl-3-aminobenzoate
EthanolH₂SO₄Ethyl 4-acetyl-3-aminobenzoate
Benzyl alcoholH₂SO₄Benzyl 4-acetyl-3-aminobenzoate

The synthesis of thioesters can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an anhydride, and then reacting it with a thiol. Direct condensation of the carboxylic acid with a thiol using a coupling agent like dicyclohexylcarbodiimide (DCC) is also a viable method.

Acid Halides and Anhydrides

The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. These acid chlorides are versatile intermediates for the synthesis of other carboxylic acid derivatives, including esters, amides, and anhydrides.

Scheme 3: Synthesis of 4-Acetyl-3-aminobenzoyl Chloride

Anhydrides of this compound can be prepared by reacting the corresponding acid chloride with the sodium salt of the carboxylic acid. Mixed anhydrides can also be synthesized by reacting the acid chloride with a different carboxylate salt. These anhydrides are highly reactive acylating agents.

Modifications of the Acetyl Group

The acetyl group offers a third site for derivatization, allowing for modifications that can significantly alter the electronic and steric properties of the molecule.

One potential transformation is the Willgerodt-Kindler reaction, which can convert an aryl alkyl ketone into a thioamide. Treatment of this compound with sulfur and a secondary amine, such as morpholine, at elevated temperatures could potentially yield the corresponding arylacetic acid thioamide derivative. Subsequent hydrolysis of the thioamide would provide the corresponding arylacetic acid.

Scheme 4: Plausible Willgerodt-Kindler Reaction of this compound

The acetyl group can also undergo reduction to a secondary alcohol or be completely reduced to an ethyl group. Selective reduction of the ketone in the presence of the carboxylic acid can be challenging. However, reagents such as sodium borohydride in the presence of a Lewis acid might achieve the selective reduction of the ketone to an alcohol. Catalytic hydrogenation under specific conditions could also be employed for this transformation or for the complete reduction to the ethyl group.

Conversely, the acetyl group could potentially be oxidized to a carboxylic acid group, resulting in a dicarboxylic acid derivative. Strong oxidizing agents like potassium permanganate or chromic acid could be used for this purpose, although the conditions would need to be carefully controlled to avoid degradation of the aromatic ring and the amino group.

Oxime and Hydrazone Formation

The carbonyl group of the acetyl moiety in this compound is a key site for derivatization through condensation reactions with nitrogen-based nucleophiles, such as hydroxylamine and hydrazine derivatives, to form oximes and hydrazones, respectively. These reactions are fundamental in organic synthesis for introducing new functional groups and extending the molecular scaffold.

The formation of oximes from ketones is a well-established reaction that proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. This reaction is typically catalyzed by either an acid or a base. Similarly, hydrazones are synthesized through the condensation of a ketone with a hydrazine. The reactivity of the hydrazine can be modulated by the nature of the substituent attached to the terminal nitrogen atom.

For this compound, these reactions would proceed as follows:

Oxime Formation: Reaction with hydroxylamine (NH₂OH) would convert the acetyl group into a ketoxime.

Hydrazone Formation: Reaction with hydrazine (NH₂NH₂) or substituted hydrazines (e.g., phenylhydrazine) would yield the corresponding hydrazone or phenylhydrazone.

These derivatives can be further functionalized. For instance, a series of novel hydrazide-hydrazone compounds have been synthesized from 4-aminobenzoic acid hydrazide, demonstrating the utility of this class of compounds in generating diverse chemical entities bohrium.combau.edu.tr. The general synthetic route for hydrazone formation from 4-aminobenzoic acid derivatives involves the initial synthesis of the corresponding hydrazide, followed by condensation with an appropriate aldehyde or ketone nih.govnih.gov.

Table 1: Examples of Oxime and Hydrazone Derivatives of this compound
ReactantProduct StructureProduct NameReaction Type
Hydroxylaminethis compound oxime4-(1-(Hydroxyimino)ethyl)-3-aminobenzoic acidOximation
Hydrazinethis compound hydrazone3-Amino-4-(1-hydrazonoethyl)benzoic acidHydrazone Formation
Phenylhydrazinethis compound phenylhydrazone3-Amino-4-(1-(2-phenylhydrazono)ethyl)benzoic acidPhenylhydrazone Formation

Chain Elongation and Functionalization of the Alkyl Ketone

The acetyl group of this compound provides a reactive handle for carbon-carbon bond formation, enabling chain elongation and the introduction of various functional groups. Key synthetic strategies for modifying the alkyl ketone include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Mannich reaction.

The Wittig reaction allows for the conversion of the ketone to an alkene through the reaction with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the structure of the resulting alkene. For example, reaction with methylenetriphenylphosphorane would replace the carbonyl oxygen with a methylene group, forming a vinyl derivative.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions. The HWE reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes nih.gov. This reaction is highly versatile and can be used to introduce a variety of substituted vinyl groups.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the methyl group of the acetyl moiety), an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base, effectively functionalizing the methyl group of the acetyl moiety chemicalbook.comnih.gov.

These reactions can be applied to this compound to generate a variety of derivatives:

Wittig/HWE Reaction: Elongation of the acetyl side chain by converting the carbonyl to a double bond with various substituents.

Mannich Reaction: Introduction of an aminomethyl group at the carbon alpha to the carbonyl, which can serve as a precursor for further modifications.

Table 2: Potential Chain Elongation and Functionalization Reactions of this compound
ReactionReagentsPotential Product StructurePotential Product Name
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)Wittig product3-Amino-4-isopropenylbenzoic acid
Horner-Wadsworth-Emmons ReactionTriethyl phosphonoacetate, BaseHWE product(E)-3-(2-Amino-4-carboxyphenyl)but-2-enoate
Mannich ReactionFormaldehyde, DimethylamineMannich product3-Amino-4-(3-(dimethylamino)propanoyl)benzoic acid

Design and Synthesis of Structurally Modified Analogues

The structural modification of this compound can also be achieved by altering the substitution pattern on the aromatic ring or by replacing key functional groups with bioisosteres. These strategies aim to explore the chemical space around the parent molecule without a focus on pharmacological outcomes.

Isomeric Variants and Positional Isomers

The synthesis of positional isomers of this compound involves altering the positions of the acetyl, amino, and carboxyl groups on the benzene (B151609) ring. The synthetic routes to these isomers generally rely on standard aromatic substitution reactions, such as nitration, halogenation, Friedel-Crafts acylation, and reduction of nitro groups, applied to appropriately substituted benzene precursors.

For example, the synthesis of 2-acetyl-3-aminobenzoic acid could potentially start from 2-methyl-3-nitrobenzoic acid. Oxidation of the methyl group to a carboxylic acid, followed by Friedel-Crafts acetylation and subsequent reduction of the nitro group, would yield the desired isomer. Another potential route could involve the ortho-lithiation of a protected 3-aminobenzoic acid derivative followed by quenching with an acetylating agent.

The synthesis of 4-acetyl-2-aminobenzoic acid can be envisioned starting from 4-methyl-2-nitroaniline. Acetylation of the amino group for protection, followed by oxidation of the methyl group to a carboxylic acid, and then Friedel-Crafts acetylation at the 4-position, followed by deprotection and reduction of the nitro group would be a plausible route.

These synthetic strategies often require careful control of reaction conditions to achieve the desired regioselectivity. The electronic and steric effects of the existing substituents on the aromatic ring play a crucial role in directing the incoming electrophiles or nucleophiles.

Table 3: Potential Positional Isomers of this compound and Their Structures
Isomer NameStructure
2-Acetyl-3-aminobenzoic acid2-Acetyl-3-aminobenzoic acid
4-Acetyl-2-aminobenzoic acid4-Acetyl-2-aminobenzoic acid
5-Acetyl-2-aminobenzoic acid5-Acetyl-2-aminobenzoic acid
2-Acetyl-5-aminobenzoic acid2-Acetyl-5-aminobenzoic acid

Bioisosteric Replacements (excluding pharmacological intent)

Bioisosteric replacement is a strategy used in chemical synthesis to replace a functional group with another group that has similar physical or chemical properties. This approach can be used to modify the characteristics of a molecule, such as its size, shape, electronic distribution, and reactivity, without considering any potential biological activity.

For this compound, several functional groups can be considered for bioisosteric replacement:

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced by other acidic functional groups like a tetrazole or a sulfonamide . Tetrazoles are frequently used as carboxylic acid bioisosteres due to their similar pKa values and planar structure beilstein-journals.orgrug.nl. The synthesis of a tetrazole analogue would typically involve the conversion of the carboxylic acid to a nitrile, followed by a cycloaddition reaction with an azide. A sulfonamide analogue could be prepared from the corresponding aniline derivative via diazotization and subsequent reaction with sulfur dioxide and a chlorinating agent, followed by amination.

Amide/Sulfonamide Bioisosteres of the Amino Group: While the primary amino group is not typically replaced directly, it can be acylated to form amides or sulfonamides. These can then be considered for bioisosteric replacement. For instance, an amide can be replaced with a 1,2,4-oxadiazole or a 1,3,4-oxadiazole . These five-membered heterocycles can mimic the steric and electronic properties of the amide bond nih.gov.

Ketone Bioisosteres: The acetyl group's carbonyl can be replaced with other functionalities. For example, an oxime or a hydrazone , as discussed previously, can be considered as bioisosteres of the ketone.

These bioisosteric replacements can lead to the synthesis of a wide array of analogues of this compound with diverse structural features.

Table 4: Examples of Bioisosteric Replacements for Functional Groups in this compound
Original Functional GroupBioisosteric ReplacementStructure of AnalogueName of Analogue
Carboxylic AcidTetrazoleTetrazole analogue5-(4-Acetyl-3-aminophenyl)-1H-tetrazole
Carboxylic AcidSulfonamideSulfonamide analogue4-Acetyl-3-aminobenzenesulfonamide
Amine (as an amide derivative)1,3,4-OxadiazoleOxadiazole analogue2-(4-Acetyl-3-aminophenyl)-5-methyl-1,3,4-oxadiazole

Based on a thorough review of available scientific literature, a detailed article on the supramolecular chemistry and crystal engineering of This compound according to the specified outline cannot be generated at this time.

The requested topics—specifically concerning its hydrogen bonding networks, co-crystallization phenomena, and crystal packing arrangements—require experimental data from single-crystal X-ray diffraction studies and other crystallographic analyses. Extensive searches for such studies focused solely on this compound have not yielded the specific structural information necessary to populate the outlined sections accurately and thoroughly.

While research exists for related compounds such as 4-aminobenzoic acid, 3-aminobenzoic acid, and various derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of this information. Generating content based on related but structurally different molecules would not be scientifically accurate for the subject compound and would violate the instructions provided.

Therefore, until specific research on the crystal structure and supramolecular chemistry of this compound is published and becomes available, it is not possible to provide the detailed, data-driven article as requested.

Coordination Chemistry of 4 Acetyl 3 Aminobenzoic Acid and Its Derivatives

Ligand Characteristics and Binding Modes

The coordination behavior of 4-acetyl-3-aminobenzoic acid and its derivatives is dictated by the presence of multiple functional groups that can act as potential donor sites for metal ions. These include the carboxyl group (-COOH), the amino group (-NH2), and the carbonyl group (-C=O) of the acetyl moiety.

The presence of multiple donor atoms (oxygen and nitrogen) allows this compound and its derivatives to exhibit versatile coordination modes. It can potentially act as:

A monodentate ligand , coordinating through one of its donor atoms, most commonly the carboxylate oxygen or the amino nitrogen.

A bidentate ligand , forming a chelate ring by coordinating through two donor atoms. For instance, it could coordinate through the nitrogen of the amino group and the oxygen of the adjacent acetyl group, or through the two oxygen atoms of the carboxylate group.

A polydentate or bridging ligand , where it coordinates to more than one metal center, leading to the formation of polynuclear complexes or coordination polymers.

In the case of the derivative 6-(4-acetylphenyl azo)-3-aminobenzoic acid, studies have shown that it acts as a bidentate ligand.

The specific involvement of the functional groups in coordination is crucial in determining the structure and properties of the resulting metal complexes.

Carboxyl Group (-COOH): This group can coordinate in several ways. Upon deprotonation to the carboxylate (-COO⁻), it can act as a monodentate ligand through one of the oxygen atoms, or as a bidentate chelating or bridging ligand through both oxygen atoms.

Amino Group (-NH₂): The nitrogen atom of the amino group possesses a lone pair of electrons and can act as a Lewis base, coordinating to a metal center.

Carbonyl Group (-C=O): The oxygen atom of the acetyl group's carbonyl function also has lone pairs of electrons and can participate in coordination, often in conjunction with another nearby donor group to form a stable chelate ring.

For the azo-derivative 6-(4-acetylphenyl azo)-3-aminobenzoic acid, spectroscopic studies, including FTIR, have been instrumental in identifying the coordinating sites. The data suggests that coordination with transition metals occurs through the nitrogen atom of the amino group and the oxygen atom of the deprotonated carboxyl group, forming a stable chelate ring with the metal ion researchgate.net.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with aminobenzoic acid derivatives typically involves the reaction of a salt of the desired metal with the ligand in a suitable solvent. The resulting complexes can be characterized using various analytical and spectroscopic techniques to determine their structure and properties.

Research on the transition metal complexes of 6-(4-acetylphenyl azo)-3-aminobenzoic acid has demonstrated the formation of complexes with Co(II), Ni(II), Cu(II), and Zn(II) researchgate.netjgpt.co.in. These complexes were synthesized by reacting the azo-ligand with the respective metal chlorides in an aqueous ethanol solution at an optimal pH researchgate.netjgpt.co.in. The stoichiometry of these complexes was found to be in a 1:2 metal-to-ligand ratio researchgate.netjgpt.co.in.

The characterization of these complexes was carried out using elemental analysis, flame atomic absorption, FTIR, UV-Vis spectroscopy, as well as magnetic susceptibility and conductivity measurements researchgate.netjgpt.co.in.

Table 1: Spectroscopic and Physical Data for Transition Metal Complexes of 6-(4-Acetylphenyl azo)-3-aminobenzoic Acid

Metal Ion Molar Ratio (Metal:Ligand) Geometry
Co(II) 1:2 Tetrahedral
Ni(II) 1:2 Tetrahedral
Cu(II) 1:2 Tetrahedral

Data derived from studies on 6-(4-acetylphenyl azo)-3-aminobenzoic acid complexes researchgate.netjgpt.co.in.

While the provided research primarily focuses on transition metals, the principles of coordination chemistry suggest that this compound and its derivatives could also form stable complexes with main group metals. The coordination would likely involve the same donor atoms, with the geometry of the resulting complexes being influenced by the size and charge of the main group metal ion. Further research is needed to synthesize and characterize these specific complexes.

Geometry and Electronic Structure of Coordination Compounds

The geometry and electronic structure of the coordination compounds are determined by the nature of the metal ion, the ligand, and the stoichiometry of the complex.

The study of these complexes contributes to a deeper understanding of the coordination behavior of multifunctional organic ligands and opens avenues for the design and synthesis of new metal-organic compounds with potentially interesting properties and applications.

Spectroscopic Characterization of Metal Chelates (e.g., UV-Vis, FTIR)

The formation of metal chelates with derivatives of this compound has been effectively characterized using spectroscopic techniques like Fourier-transform infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provide valuable insights into the coordination mode of the ligand with the metal ions.

FTIR Spectroscopy:

FTIR spectroscopy is instrumental in identifying the functional groups of the ligand that are involved in coordination with a metal ion. In studies of metal complexes with ligands structurally related to this compound, such as azo dye derivatives, significant shifts in the vibrational frequencies of key functional groups are observed upon complexation. For instance, the formation of metal chelates with a derivative, 6-(4-acetylphenyl azo)-3-aminobenzoic acid, has been described. jgpt.co.inresearchgate.net The comparison of the FTIR spectrum of the free ligand with those of its metal complexes reveals shifts in the characteristic bands of the carboxylate, amino, and azo groups, indicating their participation in the coordination.

UV-Visible Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and its metal complexes, which can confirm the formation of the chelate and provide insights into the geometry of the complex. The UV-Vis spectra of metal chelates of 6-(4-acetylphenyl azo)-3-aminobenzoic acid with various transition metals have been reported. jgpt.co.inresearchgate.net The spectra of the complexes typically show shifts in the absorption bands compared to the free ligand, which is indicative of ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal ion, confirming the coordination. jgpt.co.inresearchgate.net

CompoundFTIR (cm⁻¹) Key Vibrational BandsUV-Vis (nm) λmax
6-(4-acetylphenyl azo)-3-aminobenzoic acidData not specifically detailed in search resultsData not specifically detailed in search results
Metal Chelates of 6-(4-acetylphenyl azo)-3-aminobenzoic acidShifts in carboxylate, amino, and azo group bands upon complexation indicate coordination.Shifts in absorption bands compared to the free ligand suggest complex formation.

Magnetic Susceptibility Studies of Metal Complexes

Magnetic susceptibility measurements are a key tool for determining the number of unpaired electrons in a metal complex, which in turn helps in elucidating its electronic structure and geometry. iitk.ac.infiveable.me For transition metal complexes of derivatives of this compound, magnetic susceptibility data can distinguish between high-spin and low-spin configurations and suggest the coordination environment around the metal ion. lumenlearning.comlibretexts.org

Studies on the metal chelates of 6-(4-acetylphenyl azo)-3-aminobenzoic acid have included magnetic susceptibility measurements to propose the geometry of the complexes. jgpt.co.inresearchgate.net For instance, the magnetic moments of these complexes can indicate a tetrahedral or octahedral geometry around the metal center. jgpt.co.inresearchgate.net A paramagnetic nature, as determined by these studies, points to the presence of unpaired electrons in the metal's d-orbitals. iitk.ac.in

Metal ComplexMagnetic Moment (B.M.)Proposed Geometry
Complexes of 6-(4-acetylphenyl azo)-3-aminobenzoic acidParamagnetic behavior observed, indicating unpaired electrons.Tetrahedral geometry has been assigned based on the data. jgpt.co.inresearchgate.net

Potential in Materials Science (e.g., MOFs, inorganic-organic hybrid materials)

While direct applications of this compound in materials science are not extensively documented, its structural features suggest significant potential, particularly in the development of metal-organic frameworks (MOFs) and inorganic-organic hybrid materials. This potential can be inferred from the extensive research on related aminobenzoic acid isomers, such as 4-aminobenzoic acid, which have been successfully used as organic linkers in the synthesis of novel materials. ekb.egresearchgate.net

Metal-Organic Frameworks (MOFs):

MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. rsc.org The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. This compound possesses both a carboxylate group and an amino group, which can act as coordination sites for metal ions. The presence of the acetyl group offers an additional functional site that could be used for post-synthetic modification of the MOF, introducing further functionality.

The use of 4-aminobenzoic acid as a linker has led to the formation of MOFs with interesting properties and topologies. ekb.egresearchgate.net For example, a titanium-organic framework, MOF-901, was synthesized using 4-aminobenzoate to generate in situ amine-functionalized hexameric titanium oxo clusters. researchgate.net By analogy, this compound could potentially form stable MOF structures with various metal ions, such as those from the transition series or lanthanides. rsc.org The resulting frameworks could exhibit properties suitable for applications in gas storage, catalysis, and sensing.

Inorganic-Organic Hybrid Materials:

Inorganic-organic hybrid materials are compounds that combine inorganic and organic components at the molecular or nanoscale level. researchgate.netnih.gov The properties of these materials can be tuned by varying the nature of the organic and inorganic constituents. The bifunctional nature of this compound makes it a suitable candidate for the synthesis of such hybrid materials. It can be anchored to inorganic surfaces, such as silica or metal oxides, through its carboxylate group, while the amino and acetyl groups remain available for further reactions or to impart specific functionalities to the material. csic.es This could lead to the development of novel materials for applications in coatings, composites, and functional fillers.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities that may be present after its synthesis. These techniques are crucial for both qualitative and quantitative analysis, enabling effective reaction monitoring and final purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. The polarity of the molecule, imparted by the carboxylic acid and amino functional groups, makes reversed-phase HPLC the most suitable approach.

In a typical reversed-phase HPLC method, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. For instance, a mobile phase starting with a higher proportion of an aqueous buffer (e.g., ammonium acetate) and gradually increasing the concentration of an organic solvent like methanol or acetonitrile allows for the effective elution and separation of polar and nonpolar species. nih.gov The separated components are commonly detected using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as 280 nm. nih.gov

By injecting aliquots of a reaction mixture at different time points, HPLC can be used to monitor the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions and the determination of the reaction endpoint. For purity assessment, a high-resolution separation is performed on the final product, and the peak area of this compound is compared to the total area of all observed peaks to calculate the percentage purity.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound
ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseA: 0.02 M Ammonium acetate (pH 4.0) B: Methanol
ElutionIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to its low volatility and polar nature, this compound is not directly amenable to GC analysis. To overcome this limitation, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable compound.

Common derivatization strategies for compounds containing carboxylic acid and amine functional groups include silylation and alkylation. Silylation involves the reaction of the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the carboxylic acid and amino groups with trimethylsilyl (TMS) groups. nih.gov This process significantly reduces the polarity and increases the volatility of the compound. Alternatively, alkylation, for instance with diazomethane, can convert the carboxylic acid to its methyl ester. nih.gov

Once derivatized, the sample can be injected into the GC, where it is vaporized and separated on a capillary column. The choice of column depends on the polarity of the derivatives. A nitrogen-phosphorus detector (NPD) can be employed for selective and sensitive detection of the nitrogen-containing derivatives. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to qualitatively track the conversion of reactants to products.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase, or eluent, moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential affinity for the stationary and mobile phases. For aminobenzoic acid derivatives, a mixture of a nonpolar solvent like toluene and a polar solvent such as ethanol or ethyl acetate is often effective. rsc.org

After development, the separated spots are visualized, commonly under UV light at 254 nm, where compounds with a chromophore will appear as dark spots. By comparing the intensity of the spot corresponding to the starting material with that of the product spot over time, the progress of the reaction can be qualitatively assessed. The relative retention factor (Rf value) of each spot provides an indication of the polarity of the compound.

Table 2: Representative TLC Systems for Monitoring the Synthesis of this compound
Stationary PhaseMobile Phase (v/v)Visualization
Silica Gel 60 F254Toluene : Ethanol (9:1)UV light (254 nm)
Silica Gel 60 F254Ethyl Acetate : Petroleum Ether (1:3)UV light (254 nm)
Silica Gel 60 F254Toluene : Acetone : Methanol : Ammonia (8:3:3:0.1)UV light (275 nm)

Advanced Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound (C9H9NO3), the expected exact mass can be calculated by summing the precise masses of its constituent atoms. The experimentally measured mass from the HRMS analysis is then compared to this theoretical value. A close match, within a few parts per million (ppm), provides strong evidence for the proposed molecular formula and rules out other possible elemental compositions that may have the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, as it typically produces the protonated molecule [M+H]+ or the deprotonated molecule [M-H]- with minimal fragmentation.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure of this compound.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the amino and carboxylic acid groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are all used in the structural assignment.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as for the aromatic carbons and the methyl carbon.

2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms.

COSY: This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together the fragments of the molecule.

HSQC: This experiment shows correlations between protons and the carbon atoms to which they are directly attached. This is invaluable for assigning the signals in the ¹³C NMR spectrum.

By analyzing the collective data from these NMR experiments, the complete chemical structure of this compound can be unequivocally determined.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH~7.0 - 8.5~115 - 140
-COOH~12.0 - 13.0~168
-NH₂~5.0 - 6.0N/A
-C(O)CH₃~2.5~26
-C(O)CH₃N/A~198

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an IR absorption spectrum that acts as a molecular "fingerprint." Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light.

For this compound, the spectra would reveal characteristic vibrations corresponding to its key functional groups: the carboxylic acid, the acetyl group, the amino group, and the substituted benzene (B151609) ring. researchgate.netresearchgate.net

Carboxylic Acid Group (-COOH): This group exhibits a strong, broad O-H stretching vibration, typically in the range of 2500-3300 cm⁻¹. The C=O (carbonyl) stretching of the carboxylic acid is expected to produce a very strong and sharp band around 1700-1725 cm⁻¹.

Acetyl Group (-COCH₃): The acetyl group also has a carbonyl bond (C=O), which will show a strong absorption band, typically between 1680-1700 cm⁻¹, slightly lower than the carboxylic acid carbonyl due to the electronic environment.

Amino Group (-NH₂): The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. nih.gov The N-H bending vibration (scissoring) is expected around 1600-1650 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the benzene ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found in the 650-900 cm⁻¹ range. researchgate.net

The combined analysis of IR and Raman spectra allows for a complete vibrational assignment of the molecule, confirming the presence of all expected functional groups and providing insights into the molecular structure. ijstr.orgscirp.org

Table 1: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Amino (-NH₂)N-H Stretch3300 - 3500Medium
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300Broad, Strong
Aromatic RingC-H Stretch3000 - 3100Medium
Carboxylic Acid (-COOH)C=O Stretch1700 - 1725Very Strong
Acetyl (-COCH₃)C=O Stretch1680 - 1700Strong
Amino (-NH₂)N-H Bend1600 - 1650Medium
Aromatic RingC=C Stretch1450 - 1600Variable

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are determined by the types of chemical bonds and functional groups (chromophores) it contains. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with its chromophores: the benzene ring, the carbonyl groups (from both the acetyl and carboxylic acid functions), and the amino group. The conjugation between the benzene ring and the carbonyl groups, as well as the influence of the amino group as an auxochrome, will affect the position and intensity of these absorption maxima (λ_max). mdpi.com For comparison, 4-Aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.com The presence of the acetyl group in this compound would be expected to cause a shift in these absorption bands.

This technique is also a cornerstone for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the accurate determination of the concentration of this compound in a solution by measuring its absorbance at a specific wavelength, typically at its λ_max, where the sensitivity is highest.

Table 2: Expected Electronic Transitions and Absorption Maxima
ChromophoreElectronic TransitionExpected λ_max Region (nm)
Benzene Ring & Conjugated Systemπ → π~200-300
Carbonyl Groups (C=O)n → π~270-320

Crystallographic Analysis for Solid-State Structure Elucidation

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This information is fundamental to understanding a compound's physical properties.

Single Crystal X-Ray Diffraction (SCXRD) for Absolute Structure and Packing

Single Crystal X-Ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the exact positions of each atom in the crystal lattice. aps.org

An SCXRD analysis of this compound would provide precise data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal.

Intermolecular Interactions: The arrangement of molecules relative to one another (crystal packing), including details on hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal structure. researchgate.net

For instance, analysis of the closely related compound 4-acetamidobenzoic acid monohydrate revealed a monoclinic crystal system and provided detailed information on the hydrogen bonding network linking the molecules. nih.gov A similar analysis for this compound would be expected to reveal hydrogen bonds involving the carboxylic acid and amino groups, which would significantly influence its solid-state properties.

Table 3: Example of Crystallographic Data from SCXRD Analysis (Illustrative data based on a related compound) nih.gov
ParameterValue
Chemical FormulaC₉H₉NO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.6712
b (Å)28.870
c (Å)4.992
β (°)100.01
Volume (ų)946.8

Powder X-Ray Diffraction (PXRD) for Polymorphism Studies

Powder X-Ray Diffraction (PXRD) is a crucial technique for analyzing polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. rsc.org Different polymorphs of the same compound can have distinct physical properties, including solubility, melting point, and stability. core.ac.ukul.ie

For this compound, PXRD would be used to:

Identify the Crystalline Form: By comparing the experimental PXRD pattern to known patterns, the specific polymorph can be identified. researchgate.net

Detect Polymorphic Impurities: The presence of small amounts of an undesired polymorph can be detected.

Monitor Phase Transformations: Changes in the crystal structure due to factors like temperature, pressure, or humidity can be tracked. nih.gov

Assess Crystallinity: The technique can distinguish between crystalline and amorphous (non-crystalline) material.

A typical PXRD pattern plots the intensity of the diffracted X-rays against the diffraction angle (2θ). Each crystalline phase produces a unique set of peaks at characteristic 2θ values.

Thermoanalytical Methods (e.g., TGA, DTA) for Thermal Stability

Thermoanalytical methods monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly important for assessing the thermal stability of a compound. abo.fiiajps.com

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated in a controlled atmosphere. tainstruments.com A TGA curve plots mass percentage against temperature. A stable compound will show a flat baseline until a temperature is reached at which it begins to decompose, evaporate, or undergo a reaction that involves a mass change. The onset temperature of mass loss is a key indicator of the compound's thermal stability. unca.edu

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. nih.gov A DTA curve shows peaks corresponding to thermal events. Endothermic peaks (temperature of sample lags behind reference) indicate processes that absorb heat, such as melting or some decomposition events. Exothermic peaks (temperature of sample leads reference) indicate heat-releasing processes like crystallization or certain decomposition pathways.

Together, TGA and DTA provide a comprehensive profile of a compound's thermal behavior. For this compound, these analyses would characterize its stability upon heating, identifying the temperature ranges in which it remains intact and the nature of any thermal events that occur, without necessarily focusing on the final decomposition temperature as a singular property.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (primarily carbon, hydrogen, nitrogen, and sometimes sulfur) in a compound. The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified.

This analysis provides a direct way to verify the empirical formula of a synthesized compound. The experimentally determined percentage composition is compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values confirms the elemental composition and serves as a crucial check of the compound's purity. researchgate.net For this compound (C₉H₉NO₃), the theoretical elemental composition can be precisely calculated.

Table 4: Elemental Analysis Data for this compound (C₉H₉NO₃)
ElementMolecular MassTheoretical %Experimental % (Hypothetical)
Carbon (C)108.09960.3360.31
Hydrogen (H)9.0725.065.09
Nitrogen (N)14.0077.827.80
Oxygen (O)47.99726.7926.80
Total 179.175 100.00 100.00

Emerging Research Perspectives and Future Directions in 4 Acetyl 3 Aminobenzoic Acid Research

Exploration of Unexplored Synthetic Pathways

The synthesis of specifically substituted benzoic acids is crucial for accessing novel chemical matter. While standard methods like the Friedel-Crafts acylation of 3-aminobenzoic acid or functional group manipulation of appropriately substituted precursors are feasible, future research could focus on more innovative and sustainable synthetic strategies.

Potential Unexplored Synthetic Approaches:

Synthetic StrategyDescriptionPotential Advantages
Biocatalytic Routes Utilizing engineered enzymes or microbial pathways to synthesize the target molecule from simple precursors. This could involve modifying existing pathways for aminobenzoic acid synthesis.High selectivity, mild reaction conditions, reduced environmental impact, and potential for enantioselective synthesis if chiral centers are introduced.
C-H Activation Directing-group assisted C-H acylation of a 3-aminobenzoic acid derivative. This would involve activating a specific C-H bond on the aromatic ring for direct introduction of the acetyl group.Atom economy, reduced number of synthetic steps, and avoidance of pre-functionalized starting materials.
Photoredox Catalysis Employing visible light and a photocatalyst to generate reactive intermediates for the acylation or amination of a suitable benzene (B151609) ring precursor. For instance, a photocatalytic approach could be used for the synthesis of 4-acetylbenzoic acid from 4-acetyltoluene. chemicalbook.comMild reaction conditions, high functional group tolerance, and novel reactivity patterns.
Flow Chemistry Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety for hazardous reactions (e.g., nitration/reduction sequences), and easier scalability.Enhanced safety, reproducibility, and potential for high-throughput optimization.

These advanced synthetic methods could provide more efficient, selective, and environmentally friendly access to 4-acetyl-3-aminobenzoic acid and its derivatives, paving the way for their broader investigation.

Discovery of Novel Chemical Transformations and Reactions

The multifunctionality of this compound allows for a diverse range of chemical transformations, enabling the creation of complex molecular architectures. Each functional group—the amino, acetyl, and carboxylic acid—can be selectively targeted.

Amino Group Transformations: The primary amino group is a key site for derivatization. It can readily react with aldehydes to form Schiff bases, a transformation well-documented for related compounds like 4-aminobenzoic acid (PABA) and 4-acetamido-3-aminobenzoic acid. rjptonline.orgmdpi.com Furthermore, it can be acylated to form amides, undergo diazotization to yield diazonium salts for subsequent coupling reactions (e.g., forming azo dyes), or participate in reductive amination. acs.orgjgpt.co.in

Acetyl Group Reactivity: The acetyl group's methyl protons are susceptible to deprotonation, allowing for aldol-type condensation reactions to form α,β-unsaturated ketones. The carbonyl group itself can undergo reduction to a secondary alcohol or be converted into other functional groups.

Carboxylic Acid Derivatization: The carboxylic acid can be converted into esters, amides, or acid chlorides. researchgate.net This functional group is crucial for linking the molecule to other substrates, such as polymers or biological macromolecules. rsc.org

Future research could focus on orchestrating multi-step reactions that leverage the differential reactivity of these groups to build libraries of novel compounds with unique properties.

Development of Innovative Non-Biological Applications

The distinct electronic and structural features of this compound make it a promising candidate for various materials science and chemical applications.

Catalysis (e.g., as a ligand in transition metal catalysis)

The presence of both an amino group and a carboxylic acid group allows this compound to act as a potential bidentate chelating ligand for transition metals. The amino nitrogen and the carboxylate oxygen can coordinate to a metal center, forming a stable chelate ring. The acetyl group, while not directly involved in chelation, can electronically tune the properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. For instance, a zinc(II) complex of 4-acetylbenzoic acid has been synthesized and characterized. bcrec.id

Potential Catalytic Applications:

Metal ComplexPotential Catalytic ReactionRole of Ligand
Palladium(II) Cross-coupling reactions (e.g., Suzuki, Heck)Stabilizes the active metal center and influences reaction selectivity and efficiency.
Copper(II) Oxidation reactions, Click chemistryModulates the redox potential of the copper center and provides a specific coordination environment.
Rhodium(I)/Iridium(I) Hydrogenation, HydroformylationThe ligand's steric and electronic properties can influence the enantioselectivity of asymmetric transformations.
Zinc(II) Ring-opening polymerization of lactonesThe Lewis acidic metal center, supported by the ligand, can activate the monomer.

Exploration in this area would involve synthesizing and characterizing these metal complexes and evaluating their performance in various catalytic transformations.

Materials Science (e.g., in polymer synthesis, smart materials, NLO applications)

The chemistry of aminobenzoic acids is foundational to the development of functional polymers. google.com Like its isomers, this compound could serve as a valuable monomer.

Polymer Synthesis: The amino group allows for oxidative electropolymerization to form conductive polymers on electrode surfaces, a technique extensively used for 4-aminobenzoic acid and 3-aminobenzoic acid. mdpi.comresearchgate.net The resulting poly(this compound) would possess pendant acetyl and carboxyl groups, which could be used for post-polymerization modification, influencing solubility, or creating specific binding sites.

Smart Materials: The functional groups could respond to external stimuli. For example, the carboxylic acid's protonation state is pH-dependent, which could alter the polymer's conformation or electronic properties, leading to pH-responsive materials.

Nonlinear Optical (NLO) Applications: The molecule possesses electron-donating (amino) and electron-withdrawing (acetyl, carboxyl) groups attached to an aromatic ring. This "push-pull" electronic structure is a common motif in molecules with significant NLO properties, which are essential for applications in telecommunications and optical computing.

Sensors and Probes (based on spectroscopic properties)

Polymers derived from aminobenzoic acids have shown great promise as the sensitive layer in electrochemical sensors. mdpi.comresearchgate.netmdpi.com

Electrochemical Sensors: A film of poly(this compound) could be electropolymerized onto an electrode. This modified electrode could then be used for the sensitive and selective detection of various analytes. The specific functional groups could offer unique interactions, enhancing selectivity. A particularly promising approach is the creation of molecularly imprinted polymers (MIPs), where the polymer is formed in the presence of a target molecule, creating specific recognition cavities. researchgate.net

Optical Probes: While the parent molecule may have modest fluorescence, its amino and acetyl groups provide handles for chemical modification to create derivatives with strong fluorogenic or chromogenic responses upon binding to specific ions or molecules.

Advanced Computational Modeling for Property Prediction and Mechanistic Insights

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental efforts.

Property Prediction: Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties. semanticscholar.org This includes optimizing the molecular geometry, predicting spectroscopic data (IR, NMR), determining electronic properties like the HOMO-LUMO gap (which relates to reactivity and optical properties), and calculating electrostatic potential surfaces to visualize charge distribution. acs.orgucl.ac.uk Such calculations can provide insights into the molecule's reactivity and potential for NLO applications.

Mechanistic Insights: Computational modeling can elucidate the mechanisms of the proposed synthetic reactions and chemical transformations. For example, it can help understand the energetics of transition states and intermediates in catalytic cycles involving metal complexes of the molecule. Molecular dynamics (MD) simulations can be used to study the self-association of the molecule in different solvents or to model the structure and dynamics of polymers derived from it. ucl.ac.ukbohrium.com Docking studies, a common computational tool, can predict how derivatives might interact with biological targets, building on work done for other aminobenzoic acid derivatives. rjptonline.orgresearchgate.net

By leveraging these advanced computational methods, researchers can screen for promising applications and design experiments more efficiently, accelerating the exploration of this compound's potential.

Interdisciplinary Research with Other Fields (e.g., engineering, environmental science, if applicable and non-biological)

The exploration of this compound and its parent compounds, aminobenzoic acids, extends into interdisciplinary research, particularly in the realms of materials science and environmental applications. While specific research focusing exclusively on this compound in these non-biological fields is limited, the broader class of aminobenzoic acids serves as a valuable proxy for understanding its potential applications. These compounds are recognized for their utility as monomers in polymer synthesis and as functional components in the development of advanced materials.

In the field of engineering , particularly in materials science and polymer chemistry, aminobenzoic acids are valued as building blocks for high-performance polymers. For instance, isomers of aminobenzoic acid are utilized in the synthesis of polyamides. The presence of both an amino group and a carboxylic acid group on the aromatic ring allows them to undergo polymerization to form strong, thermally stable materials. While direct studies on polymers derived from this compound are not widely documented, the principles of polymer synthesis using aminobenzoic acid derivatives are well-established.

The application of aminobenzoic acid derivatives also extends to the development of electrochemical sensors. For example, electropolymerized films of 4-aminobenzoic acid have been investigated as sensitive layers for the detection of various analytes. These sensors leverage the conductive properties of the resulting polymer to detect specific substances, such as food dyes, with high sensitivity and selectivity. The potential for this compound to be used in similar applications would depend on how the acetyl and amino groups influence its electrochemical polymerization and the properties of the resulting polymer film.

From an environmental science perspective, research into aminobenzoic acid derivatives often centers on their biosynthesis and biodegradability. There is a growing interest in developing green and sustainable methods for producing aromatic compounds to reduce reliance on petrochemicals and minimize environmental pollution. While this research is primarily biological in nature, it has significant implications for environmental engineering by providing pathways to more environmentally friendly chemical production.

Furthermore, the general class of aminobenzoic acids and their derivatives are foundational chemicals used in the synthesis of various dyes and other industrial products. Understanding their environmental fate and potential for bioremediation is an area of ongoing research. The biodegradability of compounds like this compound would be a key factor in assessing their environmental impact.

While direct, extensive research on the non-biological, interdisciplinary applications of this compound is not yet prevalent in publicly accessible literature, the known applications of its parent compounds provide a strong indication of its potential in materials engineering and environmental science. Future research may explore how the specific functionalities of this compound can be harnessed to create novel polymers, advanced sensor technologies, and more sustainable chemical processes.

Q & A

Q. What are the optimal synthetic routes for 4-Acetyl-3-aminobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves acetylation of 3-aminobenzoic acid. Key steps include:
  • Protection of the amino group : Use acetylating agents (e.g., acetic anhydride) under controlled pH (6–7) to avoid over-acetylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency .
  • Temperature optimization : Reactions at 60–80°C balance yield and side-product formation.
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm acetyl group integration (δ ~2.3 ppm for CH₃) and aromatic proton coupling patterns .
  • FTIR : Validate carbonyl (C=O) stretches at ~1680 cm⁻¹ (acetyl) and ~1700 cm⁻¹ (carboxylic acid) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities. Use C18 columns and acetonitrile/water mobile phases .
  • Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group may activate the aromatic ring for substitution .
  • Molecular Dynamics Simulations : Model solvation effects in polar solvents to optimize reaction pathways .
  • AI-Driven Synthesis Tools : Platforms like PubChem’s retrosynthesis modules propose feasible routes using analogous benzoic acid derivatives .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine X-ray crystallography (SHELX refinement ) with solid-state NMR to resolve ambiguities in hydrogen bonding or tautomerism.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₉NO₃) with <2 ppm mass error .
  • Dynamic NMR Experiments : Detect rotational barriers in the acetyl group by variable-temperature ¹H NMR .

Q. How do steric and electronic effects influence the acid dissociation constant (pKa) of this compound?

  • Methodological Answer :
  • Potentiometric Titration : Measure pKa in aqueous and non-aqueous media (e.g., DMSO) to assess solvation effects.
  • Comparative Analysis : Compare with derivatives (e.g., 4-Aminobenzoic acid) to isolate the acetyl group’s electron-withdrawing impact .
  • Computational pKa Prediction : Use software like MarvinSketch to model protonation states and validate experimental data .

Experimental Design & Best Practices

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic anhydride fumes .
  • Waste Management : Segregate acidic waste for neutralization before disposal .

Q. How can crystallographic data resolve polymorphism in this compound?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELXL for refinement. Key parameters:
  • Space group determination (e.g., P2₁/c).
  • Hydrogen bonding networks (e.g., O–H⋯O interactions).
  • Powder XRD : Compare experimental patterns with simulated data from CIF files to identify polymorphic phases .

Data Contradiction Analysis

Q. Why might HPLC retention times vary between batches of this compound?

  • Methodological Answer :
  • Column Degradation : Check column efficiency with standard mixtures. Replace if plate count drops >15% .
  • Mobile Phase pH : Adjust to 2.5–3.0 (using phosphoric acid) to minimize ionization of the carboxylic acid group .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted 3-aminobenzoic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.